molecular formula C9H11FN2O B1276271 N-(2-aminoethyl)-4-fluorobenzamide CAS No. 94320-00-0

N-(2-aminoethyl)-4-fluorobenzamide

Cat. No.: B1276271
CAS No.: 94320-00-0
M. Wt: 182.19 g/mol
InChI Key: OTSNCERWNGFUEG-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-4-fluorobenzamide is a chemical compound that features a benzamide core with a fluorine atom at the para position and an aminoethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with ethylenediamine. The process can be carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride to form the corresponding acid chloride, which then reacts with ethylenediamine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

    Condensation: Aldehydes or ketones in the presence of acid catalysts can form Schiff bases with the amino group.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize the aminoethyl group.

Major Products Formed

Scientific Research Applications

N-(2-aminoethyl)-4-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds or electrostatic interactions with target proteins, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-aminoethyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and interactions with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals with enhanced performance and specificity.

Biological Activity

N-(2-aminoethyl)-4-fluorobenzamide is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Aminoethyl Group : This group allows for the formation of hydrogen bonds with various biological molecules, enhancing interaction with proteins and enzymes.
  • Fluorobenzamide Core : The fluorine atom contributes to the compound's lipophilicity and can engage in π-π interactions, which are crucial for binding affinity to targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound can:

  • Form hydrogen bonds with biomolecules, facilitating enzyme modulation.
  • Engage in π-π stacking interactions, affecting receptor functions and potentially influencing signal transduction pathways.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antiproliferative Effects : Studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting potential as an anticancer agent.
  • Enzyme Modulation : It has been demonstrated to modulate the activity of certain enzymes involved in metabolic pathways, which could have implications for drug metabolism and efficacy .

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on melanoma cells, significant antiproliferative activity was observed. The compound exhibited:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) was determined to be approximately 10 µM in B16F10 murine melanoma cells, indicating potent activity against this cell line.
  • Mechanistic Insights : Further analysis revealed that the compound induced apoptosis through activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction of this compound with cytochrome P450 enzymes. Key findings included:

  • Inhibition Profiles : The compound showed selective inhibition of CYP3A4 with an IC50 of 0.074 µM, which is significant for understanding its metabolic pathways and potential drug-drug interactions.
  • Selectivity : Its selectivity over other CYP enzymes suggests that it may be a safer alternative in polypharmacy scenarios .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key differences:

Compound NameStructural FeaturesUnique Aspects
N-(2-diethylaminoethyl)-4-fluorobenzamideDiethylamino group instead of aminoethylEnhanced lipophilicity may improve membrane permeability
4-FluorobenzamideLacks aminoethyl groupSimpler structure; primarily used as an intermediate
N-(2-aminoethyl)-3-fluorobenzamideDifferent fluorine positionPotentially different biological activity due to positional variance

Properties

IUPAC Name

N-(2-aminoethyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSNCERWNGFUEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409706
Record name N-(2-aminoethyl)-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94320-00-0
Record name N-(2-aminoethyl)-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7.7 g (0.05 mol) of methyl 4-fluorobenzoate and 10 ml (0.15 mol) of ethylene diamine are heated to 130° (bath temperature) for 2 hours. The mixture is poured on to ice/hydrochloric acid and extracted with ethyl acetate in order to remove the neutral constituents. The aqueous phase is made alkaline with sodium hydroxide solution and extracted several times with chloroform. After drying and concentrating the chloroform extracts, the residue (7.6 g) is recrystallized from ethyl acetate/hexane, the being obtained N-(2-aminoethyl)-4-fluorobenzamide, m.p. 57°-60°. The hydrochloride melts at 214°-216°.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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